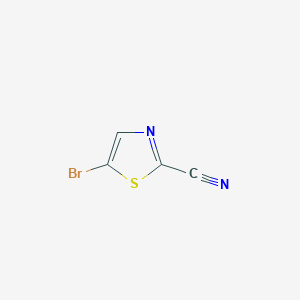

5-Bromo-1,3-thiazole-2-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-3-2-7-4(1-6)8-3/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXJKZBIOQIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677939 | |

| Record name | 5-Bromo-1,3-thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198154-99-2 | |

| Record name | 5-Bromo-1,3-thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMOTHIAZOLE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches to Brominated Thiazoles

Bromination of thiazole rings is commonly achieved via electrophilic bromination using bromine sources such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically proceeds in an appropriate solvent (e.g., acetic acid, dichloromethane, or N,N-dimethylformamide) under controlled temperature conditions to ensure selective bromination at the 5-position of the thiazole ring.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br₂), N-Bromosuccinimide (NBS) | NBS preferred for milder and more selective bromination |

| Solvent | Acetic acid, dichloromethane, N,N-dimethylformamide (DMF) | DMF used for enhanced solubility and reaction control |

| Temperature | 0°C to room temperature | Lower temperatures (0°C) favor regioselectivity and reduce side reactions |

| Reaction time | 30 minutes to 1 hour | Dependent on substrate and brominating agent |

| Workup | Solvent evaporation, trituration with ethyl acetate or acetone | Purification by filtration and recrystallization |

For example, the bromination of 2-aminothiazole-4-carboxylic acid with NBS in DMF at 0°C for 40 minutes yields 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid with a 48% yield after purification by trituration and filtration.

Preparation of Thiazole-2-Carbonitrile Derivatives

The introduction of the nitrile group at the 2-position of the thiazole ring can be achieved via several routes:

- Direct substitution or functional group transformation on preformed thiazole rings.

- Lithiation followed by cyanation : The 2-position can be lithiated using strong bases such as n-butyllithium, followed by quenching with a cyanide source (e.g., trimethylsilyl cyanide or cyanogen bromide) to introduce the nitrile group.

- One-pot synthesis involving thiazole ring formation with nitrile-containing precursors.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-thiazole-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Cycloaddition Reactions: The thiazole ring can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-1,3-thiazole-2-carbonitrile serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its structure incorporates a thiazole ring, which is a common pharmacophore known for its biological activity. The presence of bromine and carbonitrile groups allows for further chemical modifications, enhancing the compound's potential as a drug candidate.

Antimicrobial and Antitumor Activities

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial and antitumor properties. For instance, studies have reported the synthesis of novel heterocyclic derivatives that show significant activity against various cancer cell lines and microbial strains. The unique electronic properties imparted by the bromine and carbonitrile groups enhance their interaction with biological targets, making them suitable candidates for drug development .

Biological Studies

The compound is used as a probe molecule in biological studies to investigate cellular processes and mechanisms of action of other bioactive molecules. Its ability to interact with enzymes and receptors makes it a useful tool for understanding biological pathways and potential therapeutic targets.

Interaction Studies

Interaction studies involving this compound have shown its binding affinity to various biological targets. These studies focus on how the compound interacts with proteins within biological systems, contributing to its potential as a lead compound in drug discovery .

Synthetic Chemistry

This compound is also employed in synthetic organic chemistry as an intermediate for creating diverse heterocyclic scaffolds. These scaffolds are crucial in drug discovery programs due to their ability to interact with biological targets uniquely.

Synthesis of Derivatives

The synthesis of this compound typically involves bromination processes that yield various derivatives with altered properties. For example, researchers have synthesized multiple thiazole derivatives through reactions involving this compound, leading to products with enhanced pharmacological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-thiazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to participate in a range of chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers and Substituted Thiazoles

The table below highlights structural analogs of 5-bromo-1,3-thiazole-2-carbonitrile, focusing on substituent positions and heterocyclic variations:

Key Observations :

- Positional isomers (e.g., 4-bromo vs. 5-bromo) exhibit divergent reactivities due to electronic and steric effects. For instance, 5-bromo derivatives are more electrophilic at C5, favoring Suzuki-Miyaura couplings .

- Alkyl substituents (e.g., ethyl or methyl) reduce electrophilicity, making these compounds less reactive in arylations but more stable for storage .

Heterocyclic Variants: Thiazole vs. Oxazole

Replacing the sulfur atom in the thiazole ring with oxygen yields oxazole analogs, which alter electronic properties and biological activity:

Key Observations :

- Oxazole analogs exhibit reduced aromatic stability compared to thiazoles, leading to higher reactivity in electrophilic substitutions.

- The dichlorophenyl-substituted oxazole (CAS: 1319255-36-1) demonstrates superior cytotoxicity (IC₅₀: 32–43 nM in cancer cell lines) compared to thiazole derivatives, likely due to enhanced lipophilicity and target binding .

Bioactivity Comparison

This compound and its derivatives show notable bioactivity:

- Cytotoxic Activity: Brominated thiazoles with nitrile groups (e.g., compound 7c in ) exhibit IC₅₀ values in the nanomolar range against DLDI and MCF-7 cancer cells, attributed to the electron-withdrawing bromine enhancing DNA intercalation .

- Enzyme Inhibition : Thiazole nitriles are potent kinase inhibitors due to the nitrile group acting as a hydrogen bond acceptor, while bromine stabilizes the aromatic system during binding .

Biological Activity

5-Bromo-1,3-thiazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a bromine atom and a carbonitrile group. The synthesis typically involves bromination and subsequent reactions with carbonitrile precursors. The following synthetic route has been documented:

- Bromination : The thiazole derivative is brominated using bromine in an appropriate solvent.

- Formation of Carbonitrile : The brominated compound is reacted with cyanide sources to introduce the carbonitrile functional group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, this compound has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : Thiazole derivatives have been investigated for their potential as anticancer agents. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines, possibly by inducing apoptosis .

- Anti-inflammatory Effects : Some thiazole compounds have shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound was tested against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that this compound possesses moderate antimicrobial activity .

Antitumor Activity

In another study focusing on anticancer properties, this compound was evaluated for its ability to inhibit cell growth in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific biological targets such as enzymes involved in cell proliferation and inflammation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.